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Compound of Interest

Anti-Mouse OX40/CD134 (LALA-
PG) Antibody (OX86)

cat. No.: B15602332

Compound Name:

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals experiencing
poor signal-to-noise ratio in flow cytometry experiments using the OX86 antibody.

Frequently Asked Questions (FAQSs)

Q1: What is the OX86 antibody and what does it detect?

The OX86 antibody is a monoclonal antibody that specifically targets the mouse CD134
antigen, also known as OX40. OX40 is a member of the tumor necrosis factor (TNF) receptor
superfamily and is a key costimulatory molecule. Its expression is primarily found on activated
CD4+ and CD8+ T cells, and it is not typically present on resting, naive T cells.

Q2: | am observing a weak or no signal for OX40 using the OX86 antibody. What are the likely
causes?

A weak or absent signal when staining with the OX86 antibody is a common issue and often
points to problems with the expression of the target antigen, OX40, on the cells of interest. Key
areas to investigate include:

e Suboptimal T Cell Activation: OX40 is an activation-induced marker. If your T cells are not
adequately activated, the expression of OX40 will be low or absent.
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 Incorrect Antibody Concentration: The concentration of the OX86 antibody may be too low
for effective detection.

e Low Frequency of OX40-Expressing Cells: Depending on the stimulation conditions and the
specific T cell subset, the percentage of cells expressing OX40 may be inherently low.

e Instrument Settings: Incorrect laser and filter setup for the fluorochrome conjugated to your
OX86 antibody will lead to poor signal detection.

Q3: My flow cytometry data shows high background staining with the OX86 antibody. What
could be causing this?

High background can obscure the true positive signal and make data interpretation difficult.
Common causes include:

» Non-specific Antibody Binding: The OX86 antibody, being a rat IgG1 isotype, can bind non-
specifically to Fc receptors on various immune cells, such as macrophages, monocytes, and
B cells.

o Excessive Antibody Concentration: Using too much antibody increases the likelihood of non-
specific binding.

o Presence of Dead Cells: Dead cells are known to non-specifically bind antibodies, leading to
high background fluorescence.[1]

e Inadequate Washing: Insufficient washing steps can leave unbound antibody in the sample,
contributing to background noise.

Troubleshooting Guides
Issue 1: Weak or No OX40 Signal

If you are experiencing a weak or absent signal for OX40, consult the following table for
potential causes and recommended solutions.
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Potential Cause

Recommended Solution

Suboptimal T Cell Activation

Optimize your T cell activation protocol. Ensure
you are using an effective stimulation method.
Common methods include stimulation with anti-
CD3 and anti-CD28 antibodies, or with phorbol
12-myristate 13-acetate (PMA) and ionomycin.
Refer to the detailed T cell activation protocol

below.

Incorrect Antibody Concentration

Perform an antibody titration to determine the
optimal concentration of the OX86 antibody for
your specific cell type and experimental
conditions. This will ensure you are using
enough antibody to detect the target without

causing excessive background.

Low Frequency of OX40+ Cells

Consider enriching for your T cell population of
interest (e.g., CD4+ or CD8+ T cells) before
staining. Also, ensure your gating strategy is
precise to identify the specific T cell subset you

are analyzing.

Inappropriate Instrument Settings

Verify that the laser excitation and emission filter
settings on your flow cytometer are appropriate
for the fluorochrome conjugated to your OX86
antibody. Run single-stain controls to ensure

proper setup and compensation.

Antibody Storage and Handling

Ensure the OX86 antibody has been stored
correctly according to the manufacturer's
instructions and has not expired. Avoid repeated

freeze-thaw cycles.

Issue 2: High Background Staining

To address high background fluorescence in your OX40 staining, consider the following

troubleshooting steps.

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Potential Cause Recommended Solution

Include an Fc block step in your staining

protocol before adding the OX86 antibody. This
Non-specific Fc Receptor Binding is particularly important when working with cell

populations known to express Fc receptors,

such as macrophages and B cells.

Titrate your OX86 antibody to find the
] ) ) concentration that provides the best signal-to-
Excessive Antibody Concentration ) ) ) ) )
noise ratio. Using too much antibody is a

common cause of high background.

Incorporate a viability dye into your staining

panel to exclude dead cells from your analysis.
Dead Cells o - ] -

This is a critical step for reducing non-specific

antibody binding.

Increase the number of wash steps after

antibody incubation to ensure all unbound
Inadequate Washing antibody is removed. Consider adding a small

amount of detergent, like Tween 20, to your

wash buffer.

Use a rat IgG1 isotype control conjugated to the

same fluorochrome as your OX86 antibody to
Isotype Control Issues determine the level of non-specific background

staining. Ensure the isotype control is used at

the same concentration as the primary antibody.

Experimental Protocols
Protocol 1: T Cell Activation for OX40 Expression

This protocol provides a general guideline for activating mouse T cells to induce OX40
expression.

Materials:

¢ Single-cell suspension of mouse splenocytes or lymph node cells
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Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL
penicillin, and 100 pug/mL streptomycin)

Anti-mouse CD3e antibody (plate-bound or soluble)

Anti-mouse CD28 antibody (soluble)

96-well flat-bottom plate
Procedure:

o Plate Coating (for plate-bound anti-CD3 stimulation):

o

Dilute anti-mouse CD3e antibody to 1-5 pg/mL in sterile PBS.

[¢]

Add 100 pL of the antibody solution to each well of a 96-well plate.

[¢]

Incubate for 2-4 hours at 37°C or overnight at 4°C.

[e]

Before use, wash the wells twice with sterile PBS to remove unbound antibody.
e Cell Preparation:
o Prepare a single-cell suspension of your desired immune cells (e.g., splenocytes).

o Count the cells and resuspend them in complete RPMI-1640 medium at a concentration of
1-2 x 1076 cells/mL.

e Cell Stimulation:
o Add 200 pL of the cell suspension to each well of the anti-CD3 coated plate.
o Add soluble anti-mouse CD28 antibody to a final concentration of 1-2 pg/mL.

o Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation
time for OX40 expression should be determined empirically.

e Harvesting Cells:
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o After incubation, gently resuspend the cells and transfer them to FACS tubes for staining.

Protocol 2: Staining for 0X40 with OX86 Antibody

Materials:

Activated T cells

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fc Block (e.g., anti-mouse CD16/CD32 antibody)

Viability dye

Fluorochrome-conjugated OX86 antibody

Fluorochrome-conjugated rat IgG1 isotype control
Procedure:
e Cell Preparation:
o Wash the activated T cells once with FACS buffer.
o Resuspend the cells in FACS buffer to a concentration of 1 x 10"7 cells/mL.
 Viability Staining:

o Stain the cells with a viability dye according to the manufacturer's protocol to allow for the
exclusion of dead cells during analysis.

¢ Fc Block:

o Add Fc Block to the cell suspension and incubate for 10-15 minutes at 4°C. This step is
crucial to prevent non-specific binding of the OX86 antibody.

e Antibody Staining:
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o Without washing, add the predetermined optimal concentration of the fluorochrome-
conjugated OX86 antibody (or the corresponding isotype control) to the cells.

o Incubate for 20-30 minutes at 4°C in the dark.
e Washing:

o Wash the cells twice with 2 mL of FACS buffer. Centrifuge at 300-400 x g for 5 minutes at
4°C between washes.

o Data Acquisition:

o Resuspend the cells in an appropriate volume of FACS buffer and acquire the data on a
flow cytometer.

Visualizations

[—

Click to download full resolution via product page

Caption: Troubleshooting workflow for a weak or absent OX40 signal.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15602332?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Click to download full resolution via product page

Caption: Troubleshooting workflow for high background staining.
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Caption: Experimental workflow for OX86 antibody staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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